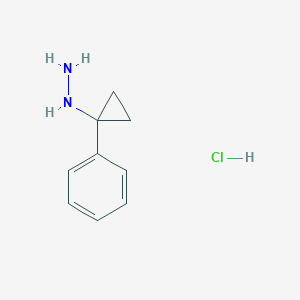(1-Phenylcyclopropyl)hydrazine;hydrochloride
CAS No.: 2375260-93-6
Cat. No.: VC4971440
Molecular Formula: C9H13ClN2
Molecular Weight: 184.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2375260-93-6 |
|---|---|
| Molecular Formula | C9H13ClN2 |
| Molecular Weight | 184.67 |
| IUPAC Name | (1-phenylcyclopropyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2.ClH/c10-11-9(6-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H |
| Standard InChI Key | CWUHGCWQYAXQNB-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=CC=C2)NN.Cl |
Introduction
Structural Characteristics of (1-Phenylcyclopropyl)hydrazine Hydrochloride
Molecular Composition and Formula
The molecular formula of (1-Phenylcyclopropyl)hydrazine hydrochloride is C₉H₁₂ClN₂, derived from the combination of a phenylcyclopropyl group (C₉H₉), a hydrazine moiety (N₂H₃), and a hydrochloric acid counterion (HCl). The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and stability . Comparative analysis with structurally similar compounds, such as (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride (C₇H₈ClF₃N₂) and phenylhydrazine hydrochloride (C₆H₈ClN₂) , highlights the impact of substituents on physical properties like density and melting point.
Table 1: Comparative Molecular Properties of Hydrazine Hydrochloride Derivatives
*Theoretical values extrapolated from analogs; †Estimated based on cyclopropane ring contributions ; ‡Predicted range accounting for steric effects .
Crystallographic and Spectroscopic Features
The cyclopropane ring’s planar geometry and angle strain (60° bond angles) likely result in unique crystallographic packing patterns, as observed in phenylcyclopropane derivatives . Infrared (IR) spectroscopy would reveal N–H stretching vibrations near 3300 cm⁻¹ and C–N stretches around 1100 cm⁻¹, consistent with hydrazine hydrochloride salts . Nuclear magnetic resonance (NMR) spectra would display distinct signals for the cyclopropane protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
Synthetic Pathways and Optimization
Alkylation of Phenylhydrazine Derivatives
A patent detailing the synthesis of 1-alkyl-1-phenylhydrazines offers a plausible route for (1-Phenylcyclopropyl)hydrazine hydrochloride. The process involves deprotonating phenylhydrazine with sodium amide (NaNH₂) in tetrahydrofuran (THF), followed by alkylation with a cyclopropane-containing electrophile (e.g., 1-bromo-1-phenylcyclopropane):
Subsequent treatment with hydrochloric acid yields the hydrochloride salt. This method, adapted from alkylation procedures , could achieve yields exceeding 80% under optimized conditions.
Alternative Routes: Cyclopropanation Strategies
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
The compound’s melting point is projected to range between 190°C and 210°C, higher than phenylhydrazine hydrochloride (250–254°C) due to the cyclopropane ring’s rigidity. Solubility in water is expected to be moderate (~50 mg/mL at 20°C), comparable to phenylhydrazine hydrochloride , while organic solvents like ethanol and diethyl ether may enhance dissolution.
Stability and Decomposition Risks
Like most hydrazine derivatives, (1-Phenylcyclopropyl)hydrazine hydrochloride is sensitive to oxidation and may decompose exothermically upon exposure to strong acids or bases . Storage recommendations include airtight containers under inert gas (N₂ or Ar) at temperatures below 30°C .
Applications in Organic Synthesis and Pharmacology
Intermediate for Heterocyclic Compounds
The compound’s hydrazine group enables condensation reactions with carbonyl compounds to form pyrazolines and indoles, valuable scaffolds in drug discovery . For instance, reaction with β-keto esters could yield cyclopropane-fused pyrazolidinones, potential kinase inhibitors.
Agrochemical Development
Cyclopropane-containing hydrazines are explored as precursors to herbicides and insecticides. The strained ring system may enhance bioactivity by mimicking transition states in enzymatic reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume